molecular formula C10H10ClFO3 B1398841 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid CAS No. 952483-86-2

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid

Cat. No.: B1398841
CAS No.: 952483-86-2
M. Wt: 232.63 g/mol
InChI Key: XJZCSEQFBXWWGJ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid is an organic compound that belongs to the class of phenoxy acids It is characterized by the presence of a chloro and fluoro substituent on the phenoxy ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid typically involves the reaction of 4-chloro-2-fluorophenol with 2-methylpropanoic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a temperature of around 100-150°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve the yield. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.

    Substitution: The chloro and fluoro substituents on the phenoxy ring can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are used for nucleophilic substitution, while electrophilic substitution may involve reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted phenoxy acids depending on the substituents introduced.

Scientific Research Applications

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The chloro and fluoro substituents on the phenoxy ring can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects through the inhibition or activation of specific biochemical pathways, leading to the desired therapeutic or biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-2-fluorophenoxy)acetic acid
  • 2-(4-Chloro-2-fluorophenoxy)propanoic acid
  • 2-(4-Chloro-2-fluorophenoxy)butanoic acid

Uniqueness

2-(4-Chloro-2-fluorophenoxy)-2-methylpropanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring, which imparts distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

2-(4-chloro-2-fluorophenoxy)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO3/c1-10(2,9(13)14)15-8-4-3-6(11)5-7(8)12/h3-5H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZCSEQFBXWWGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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